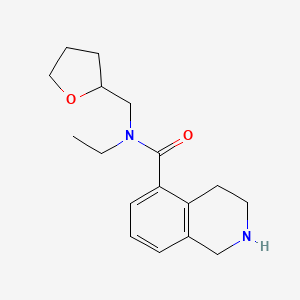![molecular formula C9H14N2O3S2 B6631736 N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide](/img/structure/B6631736.png)
N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide, also known as PNU-95700, is a small molecule inhibitor that has shown potential in the treatment of various diseases. The compound was first synthesized in 2004 and has since been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide involves the inhibition of a specific enzyme called inosine monophosphate dehydrogenase (IMPDH). This enzyme is involved in the production of guanine nucleotides, which are essential for DNA synthesis and cell proliferation. By inhibiting IMPDH, N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide can effectively slow down the growth of cancer cells and reduce inflammation.
Biochemical and physiological effects:
Studies have shown that N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide can effectively inhibit IMPDH activity in both cancer cells and immune cells. This inhibition leads to a decrease in the production of guanine nucleotides, which in turn slows down cell proliferation and reduces inflammation. N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide is its specificity for IMPDH, which makes it a potentially effective treatment for diseases that involve abnormal cell proliferation. However, the compound is relatively new and has not yet been extensively studied in clinical trials. Additionally, the synthesis of N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide is complex and may limit its availability for laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide. One area of interest is the development of more efficient synthesis methods that could increase the availability of the compound for further studies. Additionally, further research is needed to determine the safety and efficacy of N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide in clinical trials. Finally, the potential use of N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide in combination with other drugs is also an area of interest for future research.
Synthesemethoden
The synthesis of N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide involves a multi-step process that begins with the reaction of cyclobutanone with formaldehyde to form a diol intermediate. This intermediate is then reacted with thiosemicarbazide and subsequently treated with sulfuric acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide has been studied for its potential use in the treatment of cancer, inflammation, and autoimmune disorders. In cancer research, the compound has been shown to inhibit the growth of tumor cells by targeting a specific enzyme. Inflammation and autoimmune disorders are also being studied as potential areas of application for N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide.
Eigenschaften
IUPAC Name |
N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S2/c1-7-10-5-8(15-7)16(13,14)11-9(6-12)3-2-4-9/h5,11-12H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXPBNZXBWOOGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)S(=O)(=O)NC2(CCC2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(hydroxymethyl)cyclobutyl]-2-methyl-1,3-thiazole-5-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-methylpyrazol-3-yl)methyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B6631671.png)

![2-[(5-amino-1H-imidazo[4,5-b]pyridin-2-yl)methylsulfanyl]acetic acid](/img/structure/B6631686.png)
![4,6-Dimethyl-2-[2-(1,3-thiazol-2-yl)propylamino]pyridine-3-carbonitrile](/img/structure/B6631699.png)





![5-[[1-(2-Methoxyethyl)pyrazol-4-yl]carbamoyl]furan-3-carboxylic acid](/img/structure/B6631750.png)
![5-[(1-Pyridin-4-ylethylamino)methyl]furan-3-carboxylic acid](/img/structure/B6631751.png)
![5-[[(2-Methylthiolan-2-yl)methylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631755.png)
![5-[[1-(5-Chlorothiophen-2-yl)ethylamino]methyl]furan-3-carboxylic acid](/img/structure/B6631762.png)